N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide
Description
N-[1-(Benzylamino)-2,2,2-tribromoethyl]benzamide is a halogenated benzamide derivative characterized by a tribromoethyl backbone and a benzylamino substituent. The tribromoethyl group imparts significant steric bulk and electronegativity, which may influence binding affinity, metabolic stability, and pharmacokinetics .
Properties
Molecular Formula |
C16H15Br3N2O |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide |
InChI |
InChI=1S/C16H15Br3N2O/c17-16(18,19)15(20-11-12-7-3-1-4-8-12)21-14(22)13-9-5-2-6-10-13/h1-10,15,20H,11H2,(H,21,22) |
InChI Key |
JDFPCWDYZRTUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide typically involves the condensation of benzylamine with 2,2,2-tribromoethyl benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide can undergo various chemical reactions, including:
Substitution: The tribromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the tribromoethyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Halogen Effects : Tribromoethyl (-CBr3) in the target compound likely increases lipophilicity and steric hindrance compared to trichloroethyl (-CCl3) analogs. Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions but reduce metabolic stability compared to chlorine .
- Amino Substituents: Benzylamino groups (e.g., -NHCH2Ph) are common in bioactive benzamides, facilitating interactions with hydrophobic pockets in enzymes or receptors. Thiourea derivatives (e.g., -CSNH-) in exhibit antioxidant activity, suggesting functional group versatility .
Stability and Toxicity Considerations
- Toxicity Predictions : used GUSAR software to predict low acute toxicity for trichloroethyl-benzothiazoles, suggesting tribromoethyl derivatives may require empirical validation for safety .
Biological Activity
N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide is a compound that has garnered attention due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article consolidates various research findings on the biological effects of this compound, including its mechanisms of action, therapeutic applications, and comparative efficacy against other compounds.
Chemical Structure and Properties
This compound consists of a benzamide core with a tribromoethyl group and a benzylamino substituent. The presence of bromine atoms enhances the lipophilicity and possibly the bioactivity of the compound. The molecular formula can be represented as follows:
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Cellular Protection : Analogous compounds have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. For instance, derivatives like N-(2-(Benzylamino)-2-oxoethyl)benzamide exhibited significant β-cell protective activity against ER stress with an EC50 value of 0.1 ± 0.01 μM .
- Antimicrobial Activity : Benzamide derivatives have been evaluated for their antimicrobial properties. Studies have demonstrated broad-spectrum activity against various pathogens, suggesting that similar compounds might also exhibit such properties .
Case Study: Pancreatic β-Cell Protection
A notable study focused on the synthesis and evaluation of N-(Benzylamino) derivatives for their ability to protect pancreatic β-cells from ER stress-induced apoptosis. The study found that specific analogs demonstrated a remarkable capacity to enhance cell viability under stress conditions induced by tunicamycin (Tm), thapsigargin (TG), and brefeldin A (BFA). The results indicated that these compounds could rescue β-cell function effectively .
| Compound Name | EC50 (μM) | Maximal Activity (%) | Solubility |
|---|---|---|---|
| WO5m | 0.1 ± 0.01 | 100 | High |
| Original Triazole Derivative | 5-10 | Varies | Low |
Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of various benzamide derivatives against multiple bacterial strains. Compounds were tested for minimum inhibitory concentration (MIC) values, revealing potent activity against drug-resistant strains.
| Compound Name | MIC (μg/ml) | Target Pathogen |
|---|---|---|
| BPINP | 1.95 | Staphylococcus aureus |
| BPMNP | 3.9 | Bacillus subtilis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
